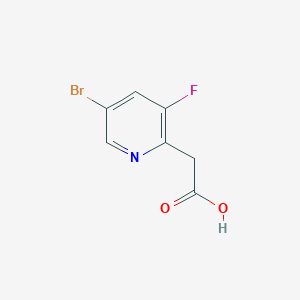
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and fluorine substituents on the pyridine ring
Métodos De Preparación
The synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridineacetic acid with bromine and fluorine reagents under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the design of new pharmaceuticals with improved efficacy and reduced side effects. The presence of bromine and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems and disrupt specific pathways.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can influence the binding affinity and selectivity of the compound for its target.
For example, in enzyme inhibition, the compound may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. In receptor modulation, the compound may act as an agonist or antagonist, either activating or blocking the receptor’s signaling pathway.
Comparación Con Compuestos Similares
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-Bromo-5-fluoropyridin-2-yl)acetic acid: This compound has the bromine and fluorine substituents in different positions on the pyridine ring, which can affect its chemical reactivity and biological activity.
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid: Another positional isomer with different substitution patterns, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers.
Propiedades
Fórmula molecular |
C7H5BrFNO2 |
|---|---|
Peso molecular |
234.02 g/mol |
Nombre IUPAC |
2-(5-bromo-3-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
Clave InChI |
DMXWVAZWKWWVRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
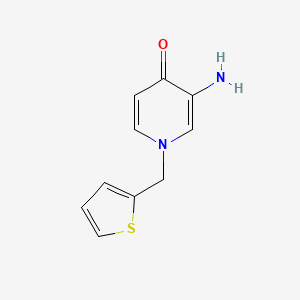
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
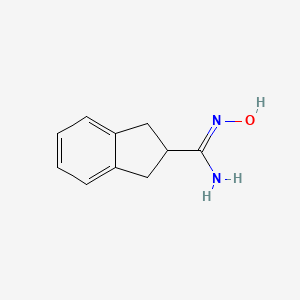
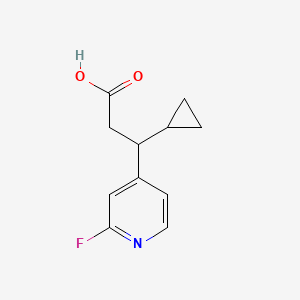
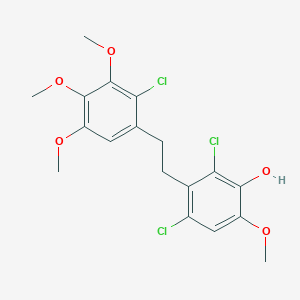
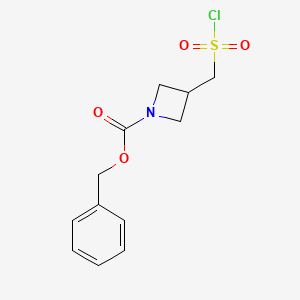
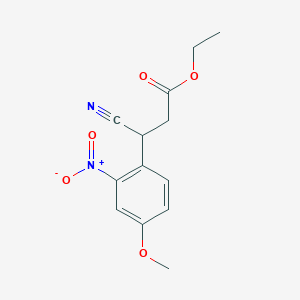

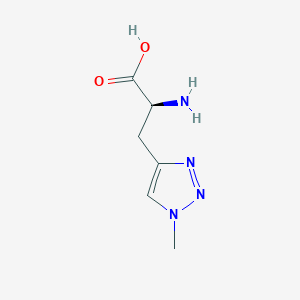
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
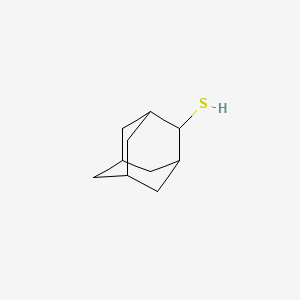
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
